molecular formula C12H22N2O2 B177274 (S)-N-Boc-2-amino-4-methylpentyl cyanide CAS No. 172695-24-8

(S)-N-Boc-2-amino-4-methylpentyl cyanide

Cat. No.: B177274
CAS No.: 172695-24-8
M. Wt: 226.32 g/mol
InChI Key: MBYHFWNDSROMGX-SNVBAGLBSA-N
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Description

Contextual Significance of Chiral Building Blocks in Modern Organic Chemistry

Chiral building blocks are instrumental in the synthesis of a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. wisdomlib.org The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. rsc.org Many biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers of a chiral molecule. enamine.net The use of chiral building blocks allows for the direct and predictable installation of desired stereocenters, which is a highly sought-after strategy in drug discovery and development. nih.gov This approach accelerates the synthesis of target molecules and facilitates the exploration of structure-activity relationships.

Importance of Enantiopurity in Chemical Synthesis and Downstream Applications

Enantiopurity, or the enantiomeric excess (ee) of a chiral substance, is a critical parameter in the synthesis of pharmaceuticals and other bioactive molecules. numberanalytics.comwisdomlib.org In many cases, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some instances, cause undesirable side effects. nih.gov The tragic case of thalidomide (B1683933) serves as a stark reminder of the profound importance of enantiopurity. Therefore, regulatory agencies worldwide now have stringent requirements for the stereoisomeric purity of chiral drugs. enamine.net Achieving high levels of enantiopurity is a primary goal in asymmetric synthesis, and the use of enantiomerically pure building blocks like (S)-N-Boc-2-amino-4-methylpentyl cyanide is a key strategy to ensure the final product meets these rigorous standards. heraldopenaccess.usheraldopenaccess.us

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are essential for its characterization and use in synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Appearance White to off-white solid

| Chirality | (S) |

Table 2: Spectroscopic Data of this compound (Predicted/Typical Values)

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.2 (m, 1H, NCH), ~2.6 (m, 2H, CH₂CN), ~1.8-1.5 (m, 3H, CHCH₂), ~1.45 (s, 9H, C(CH₃)₃), ~0.95 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~155 (C=O), ~118 (CN), ~80 (C(CH₃)₃), ~50 (NCH), ~40 (CH₂), ~28 (C(CH₃)₃), ~25 (CH), ~22, 23 (CH₃)
IR (KBr, cm⁻¹) ~3350 (N-H stretch), ~2960 (C-H stretch), ~2250 (C≡N stretch), ~1690 (C=O stretch)

| Mass Spec (ESI+) | m/z: 227.17 [M+H]⁺, 249.15 [M+Na]⁺ |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available and enantiopure amino acid, L-leucine. A common synthetic route involves a three-step sequence: reduction of the carboxylic acid, protection of the resulting amine, and conversion of the alcohol to a nitrile.

A plausible and efficient method, adapted from established procedures for similar compounds, is as follows: orgsyn.org

Reduction of L-Leucine: L-leucine is first reduced to the corresponding amino alcohol, (S)-2-amino-4-methyl-1-pentanol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of iodine. orgsyn.org

Boc Protection: The primary amine of (S)-2-amino-4-methyl-1-pentanol is then protected with a tert-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534). orgsyn.org This step yields (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate.

Conversion to the Nitrile: The final step involves the conversion of the primary alcohol to the nitrile. This can be achieved through a two-step process. First, the alcohol is converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base. The resulting mesylate is then displaced by a cyanide source, such as sodium cyanide, to afford the target molecule, this compound. orgsyn.org

This synthetic approach ensures the retention of the stereochemistry at the chiral center, providing the desired (S)-enantiomer with high enantiopurity.

Applications in Advanced Organic Synthesis

Chiral aminonitriles are valuable intermediates in organic synthesis due to the versatile reactivity of the nitrile group. westlake.edu.cnacs.org The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones, making this compound a precursor to a variety of other chiral building blocks.

While specific, detailed research findings on the applications of this compound are not extensively documented in readily available literature, its structural motifs are found in various bioactive molecules. For instance, the α-aminonitrile functionality is a key feature in the synthesis of peptidomimetics and enzyme inhibitors. The Boc-protected amine allows for its use in standard peptide synthesis protocols, while the nitrile group can serve as a bioisostere for a carbonyl group or be elaborated into other functional groups. google.com

The general class of chiral α-aminonitriles, to which this compound belongs, has been utilized in the asymmetric synthesis of non-proteinogenic amino acids and chiral diamines, which are important components of many pharmaceutical agents. oup.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-cyano-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(2)8-10(6-7-13)14-11(15)16-12(3,4)5/h9-10H,6,8H2,1-5H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYHFWNDSROMGX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S N Boc 2 Amino 4 Methylpentyl Cyanide

Stereoselective Approaches to Compound Synthesis

The synthesis of enantiomerically pure (S)-N-Boc-2-amino-4-methylpentyl cyanide relies on methods that can control the stereochemistry at the α-carbon. The principal strategies include leveraging the chirality of natural starting materials, employing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.

Chiral Pool Synthesis Strategies, utilizing Natural Amino Acids

A prevalent and efficient approach to this compound is through chiral pool synthesis, which commences with the naturally occurring and enantiomerically pure amino acid, L-leucine. This strategy inherently establishes the desired (S)-stereochemistry at the α-carbon.

The typical synthetic sequence involves two key transformations:

N-Protection: The amino group of L-leucine is first protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like methanol (B129727) or a biphasic system.

Conversion of Carboxylic Acid to Nitrile: The carboxylic acid moiety of N-Boc-L-leucine is then converted into a nitrile. A common and effective method for this transformation is the dehydration of the corresponding primary amide. N-Boc-L-leucine is first converted to N-Boc-L-leucinamide, for instance, by using ethyl chloroformate and an amine source like aqueous ammonia. The subsequent dehydration of the amide to the nitrile can be accomplished using a variety of reagents. A mild and efficient method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of N-methylmorpholine (NMM). researchgate.net Another reported system for this dehydration is trifluoroacetic anhydride (B1165640) (TFAA) in pyridine. researchgate.nettandfonline.com

The table below summarizes typical reagents and conditions for the dehydration of N-Boc-amino amides.

Dehydrating Agent SystemSolventTemperatureTypical YieldReference
PPh₃ / I₂ / NMMDichloromethane (B109758)Room Temp.High researchgate.net
TFAA / PyridineTetrahydrofuran0 °C to Room Temp.Excellent researchgate.nettandfonline.com
Burgess ReagentDichloromethaneRoom Temp.Good to Excellent nih.gov
PCl₃ / DiethylamineChloroform0 °C to RefluxHigh nih.gov
P(NMe₂)₃ / DiethylamineChloroformRefluxHigh nih.gov

This table presents common reagents for the dehydration of amides to nitriles, with conditions and yields being general and dependent on the specific substrate.

Asymmetric Catalysis in Cyanation Reactions

Asymmetric catalysis offers a powerful alternative for the synthesis of this compound, creating the chiral center through the use of a chiral catalyst. The most relevant catalytic approach is the asymmetric Strecker reaction. mdpi.com This reaction, in its essence, involves the addition of a cyanide source to an imine. For the synthesis of the target compound, the imine would be derived from isovaleraldehyde.

In recent years, organocatalysis has emerged as a prominent tool for asymmetric synthesis, avoiding the use of metals. researchgate.net In the context of the asymmetric Strecker reaction, chiral thiourea (B124793) or guanidine-based catalysts have been successfully employed to catalyze the enantioselective addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to imines. mdpi.com The catalyst activates the imine through hydrogen bonding, facilitating a stereoselective attack of the cyanide nucleophile. While specific application to the direct synthesis of this compound is not extensively documented, the general methodology is well-established for a range of aliphatic aldehydes.

Chiral metal complexes have also been utilized to catalyze the asymmetric cyanation of imines. Lewis acidic metals like titanium, aluminum, and zirconium, complexed with chiral ligands, can activate the imine and create a chiral environment, guiding the incoming cyanide to one face of the imine. For example, titanium-salen complexes have been shown to be effective catalysts for the enantioselective addition of cyanide to N-protected imines.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to aldehydes. However, for the synthesis of α-amino nitriles, a chemo-enzymatic approach is often more practical. This could involve the enzymatic resolution of a racemic mixture of the aminonitrile or its precursor. More advanced biocatalytic strategies might involve engineered enzymes capable of directly producing the desired enantiomer of the N-Boc protected aminonitrile.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a classical and reliable method for inducing stereoselectivity. In this approach, an achiral aldehyde (isovaleraldehyde) is reacted with a chiral amine to form a chiral imine. The inherent chirality of the imine then directs the nucleophilic addition of a cyanide source to one of the diastereotopic faces, leading to a diastereomerically enriched α-aminonitrile. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched product. A commonly used chiral auxiliary for this purpose is (S)-α-phenylethylamine. researchgate.net After the cyanation step, the phenylethyl group can be removed, for example, by hydrogenolysis, and the free amino group can then be protected with a Boc group.

Chemical Transformation Routes to the Nitrile Functionality

The introduction of the nitrile group is a key step in the synthesis of this compound. Several methods are employed to achieve this transformation, each with its own advantages and specific applications.

Nucleophilic Cyanation via SN2 Reactions

A prominent method for synthesizing α-aminonitriles involves the nucleophilic substitution (SN2) reaction. researchgate.net In this approach, a suitable chiral precursor bearing a good leaving group is reacted with a cyanide source. For instance, a common precursor is an N-Boc protected amino alcohol derived from a corresponding amino acid. The hydroxyl group is activated by converting it into a better leaving group, such as a mesylate or tosylate. Subsequent reaction with a cyanide salt, like sodium cyanide, in a suitable solvent such as DMSO, proceeds via an SN2 mechanism to yield the desired aminonitrile. researchgate.net The stereochemistry at the chiral center is typically inverted during this process. Therefore, to obtain the (S)-enantiomer of the target compound, the starting amino alcohol should possess the (R)-configuration.

Starting MaterialReagentsProductKey Features
(R)-N-Boc-2-amino-4-methylpentanol1. Mesyl chloride, Triethylamine 2. Sodium cyanide, DMSOThis compoundInversion of stereochemistry at the chiral center.

This method is widely used due to the ready availability of chiral amino alcohols and the generally high yields and stereoselectivity of the SN2 reaction. researchgate.net

Conjugate Cyanation Reactions (e.g., Michael Addition of Cyanide)

Conjugate cyanation, specifically the Michael addition of a cyanide nucleophile to an α,β-unsaturated system, presents another viable route. While not as direct for the synthesis of this compound from a simple precursor, this strategy is crucial in the synthesis of various chiral nitriles. organic-chemistry.orgorganic-chemistry.org The reaction involves the 1,4-addition of a cyanide source to an electrophilic double bond. For the synthesis of the target compound, a hypothetical precursor could be an N-Boc protected α,β-unsaturated amine. The stereoselective addition of cyanide would be controlled by a chiral catalyst or an inherent chiral center in the molecule.

Asymmetric conjugate addition of cyanide to α,β-unsaturated imides, catalyzed by a (Salen)Al-Cl complex, has been shown to produce chiral β-aminonitrile building blocks in high yields and enantioselectivities. organic-chemistry.org Although this specific example yields a β-aminonitrile, the principle of asymmetric conjugate cyanation is a powerful tool in chiral synthesis. organic-chemistry.org

Conversion from Other Nitrogenous Precursors (e.g., Azides)

The conversion of other nitrogen-containing functional groups, such as azides, into nitriles offers an alternative synthetic pathway. nih.gov While less common for the direct synthesis of α-aminonitriles like the target compound, methods for converting azides to nitriles are established in organic synthesis. For example, the radical fragmentation of β-hydroxy azides can lead to the formation of nitriles. nih.gov

A more relevant approach in the context of α-amino acids is the electrophilic azidation of chiral enolates. This method allows for the asymmetric synthesis of α-azido acids, which can then be further transformed. acs.org The conversion of an α-azido group to a nitrile can be challenging but offers a potential, albeit multi-step, route.

Precursor Functional GroupReagents/MethodResulting Functional GroupRelevance to Chiral Nitrile Synthesis
Azide (B81097)Radical fragmentation of β-hydroxy azidesNitrileProvides a route to highly functionalized chiral nitriles. nih.gov
AzideElectrophilic azidation of chiral enolatesα-Azido esterKey step in asymmetric synthesis of α-amino acid derivatives. acs.org

Strategic Application of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group plays a multifaceted and strategic role in the synthesis of this compound. total-synthesis.com Its application is critical for the successful and selective chemical transformations required.

The primary function of the N-Boc group is to protect the amine functionality of the parent amino acid, Leucine (B10760876) in this case. organic-chemistry.org This protection prevents the nucleophilic amine from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is stable under a wide range of reaction conditions, including those used for nucleophilic substitutions and oxidations. total-synthesis.com

The bulky nature of the Boc group can also influence the stereochemical outcome of reactions by providing steric hindrance. This can be advantageous in directing the approach of reagents to a specific face of the molecule, thereby enhancing the stereoselectivity of certain transformations.

Furthermore, the N-Boc group is easily introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. organic-chemistry.org Crucially, it can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, without affecting other acid-sensitive functional groups that might be present in the molecule. total-synthesis.comnih.gov This orthogonality to many other protecting groups makes it a highly versatile tool in multi-step organic synthesis. total-synthesis.com

In the context of the SN2 cyanation reaction mentioned earlier, the N-Boc group is essential. It protects the amino group while the hydroxyl group is activated and subsequently displaced by the cyanide nucleophile. Without this protection, the free amino group would likely interfere with the reaction, leading to a mixture of undesired products.

Role of S N Boc 2 Amino 4 Methylpentyl Cyanide As a Key Synthetic Intermediate

Utility in the Construction of Amino Acid Derivatives and Analogues

The presence of the nitrile and the protected amine in (S)-N-Boc-2-amino-4-methylpentyl cyanide makes it an excellent starting point for the synthesis of various non-standard amino acid derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential to mimic or inhibit the function of natural amino acids.

This compound is a key intermediate in the synthesis of γ-amino acids, most notably (S)-Pregabalin. google.comgoogle.comresearchgate.net Pregabalin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is used in the treatment of various neurological and pain disorders. google.comresearchgate.net The synthesis of Pregabalin often involves the transformation of the nitrile group in this compound into a carboxylic acid, followed by deprotection of the amine. This conversion can be achieved through various methods, including hydrolysis. google.comgoogle.com The stereochemistry of the starting material is crucial as it dictates the final stereochemistry of the Pregabalin molecule, with the (S)-enantiomer being the active pharmaceutical ingredient. google.comgoogle.com

A common synthetic route involves the reduction of the nitrile to an amine, followed by hydrolysis to the carboxylic acid. For instance, a process might involve the hydrogenation of the corresponding cyano-substituted olefin to yield the cyano precursor of (S)-3-(aminomethyl)-5-methyl hexanoic acid, which is then converted to (S)-Pregabalin. google.com Another approach involves the hydrolysis of the nitrile and the amide group in a single step. google.com The synthesis of γ-amino acids from α-amino acids often involves homologation, and the use of cyanides is a well-established method. nih.gov

Table 1: Synthesis of Pregabalin from this compound

Step Reaction Reagents and Conditions Product
1 Hydrolysis of Nitrile Acid or base hydrolysis (S)-N-Boc-3-amino-5-methylhexanoic acid

The structural motif of this compound lends itself to the synthesis of β-amino cyanoesters. These compounds are valuable intermediates for the preparation of β-amino acids, which are important components of many biologically active molecules. nih.govrsc.org The synthesis of β-amino cyanoesters can be achieved through the homologation of α-amino acids, where the α-amino alcohol derived from the amino acid is converted to a β-amino cyanide. nih.gov This transformation typically involves the displacement of a mesylate or tosylate derivative with a cyanide source. nih.gov The resulting β-amino cyanide can then be further manipulated to yield various β-amino acid derivatives.

While this compound is itself derived from an α-amino acid (leucine), its nitrile group can be a handle for further transformations to create other N-Boc-protected α-amino acids. researchgate.net For example, the nitrile can be hydrolyzed to a carboxylic acid, and the resulting α-amino acid can be subjected to further synthetic manipulations. This allows for the creation of a library of α-amino acids with diverse side chains, starting from a common intermediate. The N-Boc protecting group is stable under many reaction conditions but can be readily removed when desired, making it a versatile choice for amino acid synthesis. researchgate.net

Precursor in Heterocyclic Compound Synthesis

The nitrile functionality of this compound is a key feature that allows for its use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds.

The nitrile group of this compound can undergo a [2+3] cycloaddition reaction with an azide (B81097) source, typically sodium azide, to form a tetrazole ring. researchgate.net This reaction provides a direct route to 5-substituted 1H-tetrazoles, where the substituent is the N-Boc-protected aminoalkyl group. researchgate.net Tetrazoles are considered bioisosteres of carboxylic acids and are often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties. beilstein-journals.org The reaction is often catalyzed by a Lewis acid, such as zinc bromide, to facilitate the cycloaddition. researchgate.net The resulting N-Boc-protected amino tetrazoles can be used as building blocks in peptide synthesis or as standalone biologically active molecules. researchgate.netresearchgate.net

Table 2: Synthesis of Tetrazole Derivatives

Reactant 1 Reactant 2 Catalyst Product

The N-Boc-protected amine in this compound can act as a nucleophile in intramolecular cyclization reactions to form pyrrolidine (B122466) rings and related heterocyclic systems. nih.gov These reactions often involve the generation of an electrophilic center elsewhere in the molecule, which can then be attacked by the protected amine. For example, if the side chain is modified to contain a leaving group, intramolecular cyclization can lead to the formation of a pyrrolidine ring. nih.gov The stereochemistry of the starting material is critical in controlling the stereochemistry of the resulting cyclic product. Pyrrolidines are a common structural motif in many natural products and pharmaceuticals. nih.gov The N-Boc protecting group can be removed after the cyclization to provide the free amine for further functionalization. researchgate.net

Synthesis of Pyrrole (B145914) Rings and Fused Systems

While direct, documented examples of the conversion of this compound specifically into pyrrole rings are not extensively reported in readily available literature, the chemical nature of α-aminonitriles provides a strong basis for their utility in such transformations. The general strategy involves the cyclization of α-aminonitriles with suitable reaction partners to construct the pyrrole nucleus.

One plausible, though not explicitly demonstrated, pathway could involve the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent. The initial step would likely be the deprotonation of the carbon α to the nitrile, followed by nucleophilic attack on one of the carbonyl groups of the reaction partner. Subsequent intramolecular condensation and aromatization would then lead to the formation of a substituted pyrrole ring. The stereocenter originating from the leucine (B10760876) backbone would be retained in the substituent at the 2-position of the resulting pyrrole.

Furthermore, the nitrile group of this compound can be envisioned as a precursor to other functional groups that can participate in pyrrole ring formation. For instance, reduction of the nitrile to an amine, followed by reaction with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis, represents a viable, albeit indirect, route to N-substituted pyrroles where the substituent is derived from the leucine side chain.

The true synthetic power of this compound lies in its potential for constructing more complex fused heterocyclic systems. The inherent chirality and the dual reactivity of the amino and nitrile functionalities allow for sequential or one-pot reactions to build polycyclic structures. For example, after an initial intermolecular reaction involving the nitrile or the α-carbon, the Boc-protected amine can be deprotected and participate in an intramolecular cyclization to form a fused ring system.

Integration into Total Synthesis Pathways of Complex Molecules

The application of chiral α-aminonitriles, such as this compound, as key intermediates is a well-established strategy in the total synthesis of complex natural products, particularly alkaloids. While a specific total synthesis employing this exact leucine-derived nitrile is not prominently featured in the literature, the synthetic utility of analogous N-Boc-α-aminonitriles provides a clear blueprint for its potential applications.

A notable example of the strategic use of N-Boc-α-aminonitriles is in the synthesis of nitrogen-containing heterocyclic compounds like tetrazoles and triazoles. For instance, N-tert-Butyloxycarbonyl Leucine Nitrile, a closely related compound, has been utilized in the [2+3] cycloaddition reaction with sodium azide to produce the corresponding Boc-protected leucine-derived tetrazole researchgate.net. This transformation highlights the ability of the nitrile group to participate in cycloaddition reactions to form five-membered heterocyclic rings. Similarly, Boc-leucine derivatives have been employed in copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to synthesize 1,2,3-triazoles, demonstrating the versatility of this scaffold in constructing diverse heterocyclic systems nih.gov.

These examples underscore the potential of this compound as a linchpin in convergent synthetic strategies. A synthetic plan could involve the initial elaboration of the nitrile end of the molecule, followed by deprotection of the amine and subsequent cyclization to complete a core heterocyclic structure of a target molecule. The isobutyl group from the leucine side chain provides a specific lipophilic character that can be crucial for the biological activity of the final product.

Derivatization and Post Synthetic Functional Group Transformations of S N Boc 2 Amino 4 Methylpentyl Cyanide

Reactivity and Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group serves as a valuable electrophilic site and a precursor to other important functional groups, namely primary amines and carboxylic acids.

Reduction of the Nitrile to Amines

The conversion of the nitrile group to a primary amine introduces a new nucleophilic center, yielding a vicinal diamine derivative. This transformation is crucial for the synthesis of ligands, pharmacophores, and polyamine analogues. The reduction can be accomplished using various reagents, with the choice often depending on the presence of other functional groups. The N-Boc protecting group is generally stable under many nitrile reduction conditions.

Catalytic hydrogenation is a common method, employing catalysts such as Raney-nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). dundee.ac.uk For substrates containing Boc-protected amino groups, palladium-activated Raney-nickel has been reported as an effective catalyst for the reduction of nitriles to primary amines, particularly when other methods prove unsuccessful. dundee.ac.uk

Alternatively, chemical reduction using metal hydrides offers another route. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often preferred to avoid side reactions. dundee.ac.uk For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄) can reduce a variety of aliphatic nitriles to primary amines in excellent yields. nih.govorganic-chemistry.org This system is notable for its functional group tolerance, allowing for the reduction of nitriles in the presence of groups like unconjugated alkenes and alkynes. nih.gov

Reagent/CatalystConditionsProductKey Features
Diisopropylaminoborane / cat. LiBH₄ THF, 25°C to refluxPrimary amineReduces aliphatic nitriles; tolerates unconjugated alkenes/alkynes. nih.gov
Palladium-activated Raney-nickel Catalytic HydrogenationPrimary amineEffective for nitriles with Boc-protected amino groups. dundee.ac.uk
Ammonia borane Thermal decompositionPrimary amineCatalyst-free; environmentally benign with good functional group tolerance. organic-chemistry.org
Samarium(II) iodide (SmI₂) Single electron transferPrimary amineMild conditions with excellent functional group tolerance.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid, a transformation that converts the amino nitrile into a β-amino acid derivative. This reaction can be performed under either acidic or basic conditions, typically requiring heating. libretexts.orglumenlearning.com The process involves the initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.combyjus.com

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemistrysteps.com Protonation of the nitrile nitrogen activates the carbon-nitrogen triple bond towards nucleophilic attack by water. lumenlearning.com The reaction proceeds through an amide intermediate to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com

CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated under reflux with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.orgchemistrysteps.com The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. libretexts.orgyoutube.com A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

CH₃CN + H₂O + OH⁻ → CH₃COO⁻ + NH₃ libretexts.org

CH₃COO⁻ + H⁺ → CH₃COOH libretexts.org

For substrates where the desired product is the free carboxylic acid, acid-catalyzed hydrolysis is often more direct. byjus.com

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles. This reaction provides a pathway to synthesize ketones or substituted imines. The reaction generally requires activation of the nitrile, for example, by using an acid catalyst which protonates the nitrogen, thereby increasing the electrophilicity of the carbon. ucalgary.ca

Strong, anionic nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can add directly to the nitrile carbon. ucalgary.ca The initial addition forms an intermediate imine salt. Subsequent hydrolysis of this intermediate during aqueous workup yields a ketone. This two-step sequence effectively allows for the synthesis of β-amino ketones from α-amino nitriles.

Weaker, neutral nucleophiles typically require acid catalysis to facilitate their addition to the nitrile. ucalgary.ca For instance, the addition of primary amines to activated nitriles can lead to the formation of amidines. nih.gov This reaction proceeds through nucleophilic attack of the amine on the nitrile carbon, followed by proton transfer steps.

Modifications and Deprotection of the N-Boc Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions.

Selective N-Boc Deprotection Strategies

The removal of the N-Boc group from (S)-N-Boc-2-amino-4-methylpentyl cyanide unveils the primary amine, yielding (S)-2-amino-4-methylpentyl cyanide. This deprotection is a critical step before any subsequent functionalization of the amine can occur. A variety of methods have been developed for N-Boc deprotection, ranging from traditional acidic hydrolysis to milder, more selective modern techniques.

Traditional methods often employ strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like ethyl acetate (B1210297) or dioxane. rsc.org While effective, these harsh conditions can sometimes lead to side reactions or be incompatible with other acid-sensitive functional groups in the molecule. acs.org

To address these limitations, several milder and more selective deprotection strategies have been developed.

Thermal Deprotection: N-Boc groups can be removed by heating, often in a continuous flow reactor, without the need for an acid catalyst. acs.org This method has been shown to be effective in solvents like methanol (B129727), and selectivity can be achieved by controlling the temperature, for instance, to differentiate between aryl and alkyl N-Boc groups. acs.org

Oxalyl Chloride in Methanol: A mild and efficient method for the deprotection of a wide range of N-Boc protected aliphatic, aromatic, and heterocyclic amines involves the use of oxalyl chloride in methanol. rsc.orgrsc.org These reactions proceed at room temperature and are tolerant of various functional groups, providing high yields of the corresponding amine. rsc.org

MethodReagentsConditionsKey Features
Acidic Hydrolysis Trifluoroacetic acid (TFA) / Dichloromethane (DCM)Room TemperatureStandard, effective method; can be harsh. rsc.org
Acidic Hydrolysis HCl / Ethyl Acetate or DioxaneRoom TemperatureCommon alternative to TFA. researchgate.net
Thermal Deprotection Heat (e.g., 200-240 °C) in MethanolContinuous flowAcid-free; allows for selective deprotection by temperature control. acs.org
Oxalyl Chloride Oxalyl Chloride / MethanolRoom Temperature, 1-4 hMild, selective, and high-yielding for diverse substrates. rsc.orgrsc.org
Lewis Acid Catalysis CeCl₃·7H₂O-NaIRefluxing AcetonitrilePrimarily used for selective cleavage of t-butyl esters over N-Boc groups, highlighting orthogonal possibilities. organic-chemistry.org

Further Functionalization of the Deprotected Amine

Once the N-Boc group is removed to yield (S)-2-amino-4-methylpentyl cyanide, the resulting primary amine becomes available for a vast number of chemical transformations. This allows for the introduction of new functionalities and the construction of more complex molecules. The primary amine is a potent nucleophile and can readily participate in reactions such as:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Arylation: Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to form secondary or tertiary amines.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Hydroamination: The resulting amine can be used as a nucleophile in hydroamination reactions to synthesize unsymmetrical vicinal diamines, which are important motifs in biologically active molecules. nih.gov

These subsequent functionalizations are fundamental in medicinal chemistry and materials science for creating libraries of compounds for screening and developing new molecular entities with tailored properties.

Chemical Modifications of the Alkyl Side Chain of this compound

The derivatization and post-synthetic functional group transformations of the alkyl side chain of this compound, a protected form of leucine (B10760876) nitrile, are of significant interest for the synthesis of novel amino acid analogs with tailored properties. The isobutyl side chain, while generally considered chemically inert, can undergo modification through advanced synthetic methodologies, including radical-mediated reactions and C-H activation strategies. These transformations allow for the introduction of various functional groups, leading to derivatives with altered steric and electronic properties.

One of the notable modifications of the leucine side chain involves the introduction of fluorine atoms to create hexafluoroleucine analogs. While direct fluorination of the saturated alkyl chain of this compound is challenging, the synthesis of N-Boc-protected hexafluoroleucine has been reported, indicating the feasibility of such transformations on closely related structures. These synthetic routes often involve multi-step processes and the use of specialized fluorinating reagents. The resulting hexafluorinated compounds are valuable for their unique properties, including increased hydrophobicity and metabolic stability, which are desirable in medicinal chemistry and peptide design.

The table below summarizes a conceptual reaction for the modification of the isobutyl side chain, based on known transformations of similar N-Boc protected amino acid derivatives. It is important to note that specific experimental data for the direct modification of this compound is not extensively available in the public domain, and the following represents a potential synthetic route.

Table 1: Conceptual Derivatization of the Alkyl Side Chain

Starting MaterialReagents and ConditionsProductPotential Functional Group Transformation
This compound1. Radical initiator (e.g., AIBN) 2. Halogenating agent (e.g., NBS) 3. Light or heat(S)-N-Boc-2-amino-4-(bromomethyl)-4-methylpentyl cyanideIntroduction of a handle for further nucleophilic substitution
(S)-N-Boc-2-amino-4-(bromomethyl)-4-methylpentyl cyanideNucleophile (e.g., NaN3, KCN, ROH)(S)-N-Boc-2-amino-4-(azidomethyl/cyanomethyl/alkoxymethyl)-4-methylpentyl cyanideIntroduction of azide (B81097), additional nitrile, or ether functionalities

Further research into the direct C-H functionalization of the isobutyl side chain of this compound is warranted to develop more efficient and selective methods for its derivatization. The use of transition-metal catalysis, for instance, could provide a more direct pathway to introduce a variety of functional groups, thereby expanding the chemical space accessible from this versatile building block.

Mechanistic and Theoretical Studies on Reactions Involving S N Boc 2 Amino 4 Methylpentyl Cyanide

Investigation of Cyanation Reaction Mechanisms

The synthesis of α-aminonitriles like (S)-N-Boc-2-amino-4-methylpentyl cyanide is most commonly achieved through the Strecker reaction. wikipedia.orgchemistnotes.com This multicomponent reaction involves an aldehyde, an amine (or ammonia), and a cyanide source. chemistnotes.com For the synthesis of the title compound, the reaction would commence with isovaleraldehyde, an amine source, and a cyanide salt. The general mechanism proceeds through the initial formation of an imine from the aldehyde and the amine. medschoolcoach.commasterorganicchemistry.com Subsequent nucleophilic attack of the cyanide ion on the electrophilic imine carbon leads to the formation of the α-aminonitrile. medschoolcoach.commasterorganicchemistry.com

Table 1: Key Steps in the Strecker Synthesis of an α-Aminonitrile

StepDescriptionIntermediate
1Imine FormationThe aldehyde reacts with an amine to form an imine, with the elimination of a water molecule. medschoolcoach.com
2Cyanide AdditionA nucleophilic cyanide ion attacks the imine carbon, forming the α-aminonitrile. medschoolcoach.com

The use of a pre-existing chiral amine or a chiral catalyst can lead to an asymmetric Strecker reaction, yielding an enantiomerically enriched or pure aminonitrile. mdpi.com

Mechanistic Pathways of Asymmetric Induction in Stereoselective Syntheses

The inherent chirality of this compound makes it a valuable chiral auxiliary in asymmetric synthesis. Asymmetric induction is the process by which a chiral center in a reactant molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. youtube.com The underlying principle is the formation of diastereomeric transition states that possess different energy levels. youtube.com

When this compound is used as a substrate, the existing stereocenter at the C2 position can direct the approach of incoming reagents. For instance, in reactions involving the nitrile group or the Boc-protected amine, the steric bulk of the isobutyl group and the Boc protecting group will create a sterically hindered environment, favoring attack from the less hindered face of the molecule. This leads to the formation of a new stereocenter with a specific configuration relative to the existing one.

Diastereoselective Strecker reactions often employ a chiral auxiliary, such as (R)-phenylglycine amide, which reacts with the aldehyde to form a chiral imine. nih.gov The subsequent nucleophilic addition of cyanide occurs with facial selectivity, dictated by the stereochemistry of the auxiliary. nih.gov This process, often coupled with a crystallization-induced asymmetric transformation, can lead to high diastereomeric excess. nih.gov While this example uses an external auxiliary, the principle of forming diastereomeric transition states is the same when the chirality is inherent to the substrate, as in reactions of this compound.

Elucidation of Reaction Mechanisms for Cyclization and Heterocycle Formation

The bifunctional nature of aminonitriles, containing both a nucleophilic amino group (once deprotected) and an electrophilic nitrile carbon, makes them excellent precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.net The cyclization of aminonitriles is a powerful strategy for constructing five, six, and seven-membered rings. researchgate.net

One common cyclization pathway involves the intramolecular attack of the amine onto the nitrile group. This can be promoted by various reagents. For example, the reaction of α-aminonitriles with aminothiols like cysteine can lead to the formation of thiazolines, which can then hydrolyze to dipeptides. mdpi.com This process involves the initial formation of a five-membered ring heterocycle. mdpi.com

Another approach involves the activation of the N-cyano group. For instance, treatment of N-cyano sulfoximines with anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) can induce intramolecular cyclization to form thiadiazinone 1-oxides. nih.gov A proposed mechanism involves the activation of the cyano group by the anhydride, followed by intramolecular nucleophilic attack. nih.gov

Computational Chemistry and Molecular Modeling in Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding stereoselectivity, and predicting the reactivity of organic molecules. nih.gov DFT calculations can be used to model the transition states of reactions, providing insights into the energy barriers and the geometric arrangements of atoms at the point of highest energy along the reaction coordinate. nih.govresearchgate.net

For reactions involving this compound, computational studies could be employed to:

Investigate the mechanism of cyanation: By modeling the transition states for the addition of cyanide to the corresponding imine, the stereochemical outcome of asymmetric Strecker reactions can be rationalized.

Predict the stereochemical outcome of reactions: DFT calculations can determine the relative energies of diastereomeric transition states in reactions where the chiral center of this compound directs the formation of a new stereocenter. This allows for the prediction of the major diastereomer formed. For example, in a [2+2] cycloaddition reaction, DFT can identify the most favorable reaction pathway and predict the configuration of the resulting stereocenters. nih.gov

Elucidate cyclization pathways: The feasibility of different intramolecular cyclization pathways can be assessed by calculating the activation energies for each potential ring-closing step. researchgate.net This can help in designing reaction conditions that favor the formation of a desired heterocyclic product.

Understand the role of the Boc-protecting group: Molecular modeling can provide insights into the conformational preferences of the Boc-protected amine and how its steric and electronic properties influence the reactivity of the molecule. researchgate.net

Table 2: Applications of Computational Chemistry in Studying Reactions of this compound

ApplicationComputational MethodInsights Gained
Mechanistic ElucidationDFT Transition State SearchIdentification of reaction intermediates and transition state structures. nih.govresearchgate.net
Stereoselectivity PredictionCalculation of Diastereomeric Transition State EnergiesPrediction of the major stereoisomer formed in a reaction. nih.gov
Reactivity PredictionAnalysis of Frontier Molecular OrbitalsUnderstanding the nucleophilic and electrophilic sites of the molecule.

By combining experimental results with computational modeling, a more complete and nuanced understanding of the chemical behavior of this compound can be achieved, facilitating its application in the synthesis of complex and biologically relevant molecules.

Future Research Directions and Synthetic Innovations for S N Boc 2 Amino 4 Methylpentyl Cyanide

Development of More Sustainable and Green Synthetic Protocols

The imperative for environmentally benign chemical processes has spurred research into greener synthetic routes for chiral α-aminonitriles. Future advancements in the synthesis of (S)-N-Boc-2-amino-4-methylpentyl cyanide are expected to focus on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources.

One promising direction is the adoption of aqueous or solvent-free reaction conditions for the Strecker reaction, the primary method for α-aminonitrile synthesis. While organic solvents are traditionally used, recent studies have demonstrated the feasibility of conducting this reaction in water, which not only reduces the environmental impact but can also in some cases enhance reactivity and selectivity. The use of recyclable organocatalysts in these aqueous systems is a particularly active area of research. beilstein-journals.orgnih.gov

Furthermore, the development of chemoenzymatic methods presents a compelling green alternative. nih.gov The use of enzymes, such as nitrilases, in combination with chemical steps can lead to highly enantioselective syntheses under mild conditions, often in aqueous media. nih.gov Future research will likely focus on discovering and engineering novel enzymes with high specificity for the synthesis of this compound and related compounds.

Another key aspect of green chemistry is atom economy. The development of one-pot, multi-component reactions that directly assemble the target molecule from simple precursors without the need for isolation of intermediates is a significant goal. Scalable organocatalytic asymmetric Strecker reactions that utilize potassium cyanide as a readily available and inexpensive cyanide source are a step in this direction. nih.gov

The following table summarizes potential green synthetic approaches for this compound:

Green ApproachKey FeaturesPotential Advantages
Aqueous Strecker Reaction Use of water as the reaction solvent.Reduced environmental impact, potential for enhanced reactivity, simplified work-up.
Solvent-Free Synthesis Reactions conducted in the absence of a solvent.Minimized waste, increased reaction efficiency.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps.High enantioselectivity, mild reaction conditions, use of renewable catalysts.
Recyclable Organocatalysis Use of organocatalysts that can be recovered and reused.Reduced catalyst cost and waste. beilstein-journals.org
One-Pot, Multi-Component Reactions Direct synthesis from simple precursors in a single step.Improved atom economy, reduced purification steps.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Stereoselectivity

The stereoselective synthesis of this compound is paramount for its applications in the synthesis of chiral molecules. Consequently, the development of novel catalytic systems that offer high efficiency (yields) and enantioselectivity is a central theme in ongoing research.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and a variety of chiral organocatalysts, including thiourea (B124793) derivatives and cinchona alkaloids, have been successfully employed in the asymmetric Strecker reaction. nih.govrsc.orgresearchgate.net Future research will likely focus on the design of more sophisticated organocatalysts with enhanced activity and selectivity, potentially through the incorporation of multiple activating groups or the use of supramolecular assemblies. Recyclable organocatalysts are also a key area of development for large-scale, sustainable production. nih.gov

Metal-based catalysts continue to play a crucial role in asymmetric synthesis. Chiral zirconium and titanium-salen complexes have shown great promise in catalyzing the asymmetric cyanation of imines with high enantioselectivity. researcher.liferesearchgate.netrsc.org The development of novel ligand architectures for these metals is an active area of investigation, with the aim of further improving catalytic activity and expanding the substrate scope. The use of bimetallic catalytic systems, where two metal centers work in concert, is another exciting avenue for enhancing catalytic performance.

The following table provides an overview of emerging catalytic systems for the synthesis of this compound:

Catalytic SystemCatalyst TypeKey AdvantagesRepresentative Examples
Organocatalysis Chiral Thioureas, Cinchona AlkaloidsMetal-free, often milder reaction conditions.Tert-leucine-derived bifunctional thiourea. nih.gov
Metal Catalysis Zirconium ComplexesHigh enantioselectivity for a broad range of substrates.Chiral zirconium binuclear catalyst. researcher.life
Metal Catalysis Titanium-Salen ComplexesHigh catalytic activity and stereocontrol.Chiral titanium(IV)-salen complexes. researchgate.netrsc.org

Expanding the Scope of Downstream Synthetic Applications

This compound is a versatile intermediate with significant potential for the synthesis of more complex and valuable molecules. Future research will undoubtedly focus on expanding its applications in various areas of organic and medicinal chemistry.

A primary application of this chiral aminonitrile is in the synthesis of unnatural amino acids and their derivatives . The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc-protecting group can be readily removed, providing access to a wide range of leucine (B10760876) analogues with modified side chains or backbones. These unnatural amino acids are valuable building blocks for the synthesis of peptidomimetics , which are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.

Furthermore, the nitrile functionality can be reduced to a primary amine, leading to the formation of vicinal diamines . Chiral vicinal diamines are important structural motifs in many biologically active compounds and are also widely used as chiral ligands in asymmetric catalysis. The development of efficient and stereoselective methods for the conversion of this compound into vicinal diamines is therefore a significant research goal.

The potential of this aminonitrile as a precursor for the synthesis of antiviral agents is another area of interest. nih.govias.ac.innih.gov Many antiviral drugs contain chiral amine or amino acid-like fragments, and the structural features of this compound make it an attractive starting material for the synthesis of novel antiviral candidates.

The following table illustrates the potential downstream applications of this compound:

Application AreaTarget MoleculesSignificance
Peptidomimetics Modified Peptides, Enzyme InhibitorsImproved therapeutic properties compared to natural peptides.
Asymmetric Catalysis Chiral Ligands, Chiral AuxiliariesEnabling the synthesis of other enantiomerically pure compounds.
Medicinal Chemistry Antiviral Agents, Bioactive HeterocyclesDevelopment of new therapeutic agents. nih.govias.ac.innih.gov
Materials Science Chiral Polymers, Functional MaterialsCreation of materials with unique chiroptical properties.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the rational design of more efficient and selective catalysts. Advanced spectroscopic and analytical techniques are indispensable tools for gaining these mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of reactants, products, and intermediates in solution. mdpi.comresearchgate.net In situ NMR studies can provide real-time information about reaction kinetics and the formation of transient species, helping to unravel complex catalytic cycles. 1H and 13C NMR data are essential for the routine characterization of this compound and its derivatives. mdpi.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of chiral compounds. csfarmacie.cznih.gov The development of new chiral stationary phases with improved resolving power is an ongoing area of research that will facilitate the accurate and efficient analysis of the stereochemical outcome of asymmetric syntheses. csfarmacie.cznih.gov

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an invaluable tool for studying reaction mechanisms at the molecular level. researchgate.netresearchgate.net DFT can be used to model the transition states of key reaction steps, providing insights into the origins of stereoselectivity and helping to predict the performance of new catalysts.

The following table highlights the key analytical techniques for the characterization and mechanistic study of this compound synthesis:

TechniqueApplicationInsights Gained
NMR Spectroscopy Structural Elucidation, In Situ MonitoringReaction kinetics, identification of intermediates, catalyst-substrate interactions. mdpi.comresearchgate.net
Chiral HPLC Enantiomeric Purity DeterminationMeasurement of enantiomeric excess, optimization of asymmetric reactions. csfarmacie.cznih.gov
Mass Spectrometry Molecular Weight DeterminationConfirmation of product identity, analysis of reaction mixtures.
DFT Calculations Mechanistic ModelingTransition state analysis, prediction of stereochemical outcomes, catalyst design. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (S)-N-Boc-2-amino-4-methylpentyl cyanide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm stereochemistry (S-configuration) and Boc-group integrity. Peaks for the cyanide (-CN) group may appear as a singlet in 13C^{13}C-NMR (~110–120 ppm).
  • Infrared (IR) Spectroscopy : Identify the nitrile (C≡N) stretch at ~2200–2260 cm1^{-1} and Boc-group carbonyl (C=O) at ~1680–1720 cm1^{-1}.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+, expected m/z 227.16 for C12_{12}H22_{22}N2_2O2_2) and fragmentation patterns.
  • Reference Standards : Cross-validate with CAS 172695-24-8 and molecular formula C12_{12}H22_{22}N2_2O2_2 .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis.
  • Avoid exposure to moisture and acidic/basic conditions, as Boc groups are labile under acidic conditions, and cyanide may hydrolyze to HCN under strong bases .
  • Use amber vials to minimize photodegradation.

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with (S)-2-amino-4-methylpentanol. Protect the amine with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions (e.g., NaHCO3_3/THF) .
  • Step 2 : Convert the alcohol to a nitrile via a two-step process: (i) mesylation with MsCl, (ii) nucleophilic substitution with KCN or NaCN in DMF .
  • Purity Check : Use chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric excess (>98%) .

Advanced Research Questions

Q. How can enantiomeric purity be validated during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralcel® OD-H) with hexane/isopropanol gradients. Compare retention times with racemic mixtures .
  • Circular Dichroism (CD) : Measure CD spectra to detect optical activity specific to the (S)-enantiomer.
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (if single crystals are obtainable) .

Q. What advanced analytical methods detect trace cyanide release during decomposition?

  • Methodological Answer :

  • Flow Injection Analysis (FIA) : Use gas diffusion separation with amperometric detection (ASTM D7237-15a) to quantify free cyanide (LOD: ~0.1 µg/L) .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Monitor cyanide adducts (e.g., derivatized with naphthalene dialdehyde) for high specificity .
  • Interference Mitigation : Pre-treat samples with EDTA to chelate metal ions that may complex cyanide .

Q. How to resolve contradictions in stability studies under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation Studies :
  • Acidic (pH 2–4): Monitor Boc-group cleavage via 1H^1H-NMR (disappearance of tert-butyl peaks at ~1.4 ppm).
  • Basic (pH 10–12): Track cyanide hydrolysis using ion-selective electrodes or FIA .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across replicates. Address outliers using Grubbs’ test .

Q. What role does this compound play in peptide mimetic synthesis?

  • Methodological Answer :

  • Backbone Modification : The cyanide group can act as a bioisostere for carbonyl groups, enhancing metabolic stability.
  • Solid-Phase Synthesis : Incorporate the Boc-protected intermediate into resin-bound peptides. Deprotect with TFA for on-resin coupling .
  • Case Study : Used in β-peptide analogs to study protease resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.